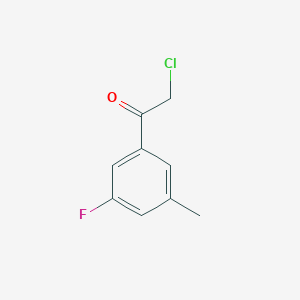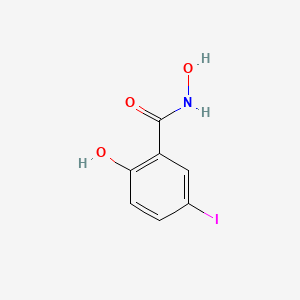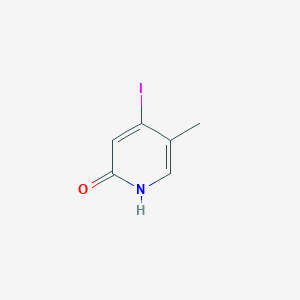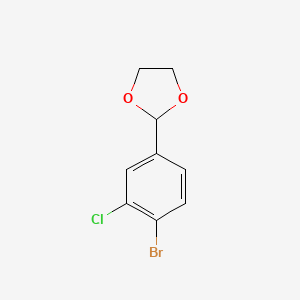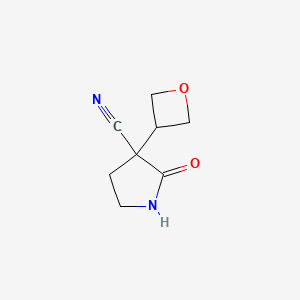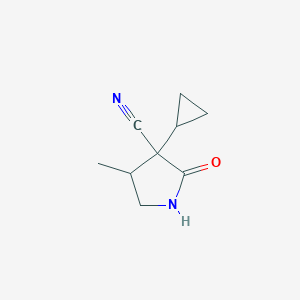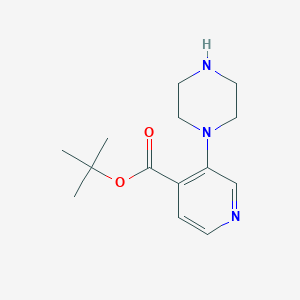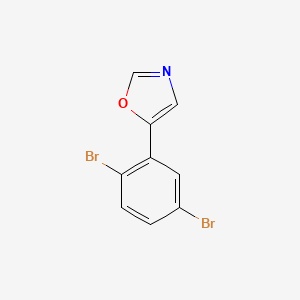
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone, also known as MMPP, is an aromatic synthetic compound derived from a class of compounds known as piperidinones. It has been used in a variety of scientific research applications, including as a potential drug target, as a potential therapeutic agent, and as a tool for studying the effects of drugs on the body.
科学的研究の応用
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been studied in a variety of scientific research applications. It has been used as a potential drug target, as a potential therapeutic agent, and as a tool for studying the effects of drugs on the body. In addition, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO) and as a potential inhibitor of the enzyme acetylcholinesterase (AChE).
作用機序
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, this compound may increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. In addition, this compound is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may increase the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have a stimulatory effect on the central nervous system, as well as a modulatory effect on the cardiovascular system. In addition, this compound has been shown to have an antidepressant-like effect in animal studies.
実験室実験の利点と制限
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile. In addition, this compound has been shown to have a wide range of potential biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the study of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone. These include further exploration of its potential therapeutic applications, such as its potential use as an antidepressant or as an inhibitor of MAO and AChE. In addition, further research could be done to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicological effects. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing this compound.
合成法
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Stork-Zhao reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with a phenol in the presence of an alkoxide base. The Ullmann reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a copper catalyst. The Stork-Zhao reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a palladium catalyst.
特性
IUPAC Name |
(3-methoxy-4-methylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-7-12(10-13(11)17-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRSKLXZKJAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

